molecular formula C9H16N4O2 B13631565 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid

2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid

Cat. No.: B13631565
M. Wt: 212.25 g/mol
InChI Key: DEHIKAHWZAMGNJ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a synthetic compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a series of substitution reactions, where the triazole ring is functionalized with the appropriate alkyl halides under basic conditions.

    Amino Group Introduction: The amino group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or triazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of these targets. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-6-(1h-1,2,3-triazol-1-yl)hexanoic acid: Similar structure but with a different triazole isomer.

    2-Amino-2-methyl-6-(1h-1,2,4-triazol-3-yl)hexanoic acid: Another isomer with the triazole ring attached at a different position.

Uniqueness

2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is unique due to its specific triazole isomer, which can result in distinct biological and chemical properties compared to its isomers. This uniqueness can be leveraged in the design of novel compounds with tailored activities for specific applications .

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-amino-2-methyl-6-(1,2,4-triazol-1-yl)hexanoic acid

InChI

InChI=1S/C9H16N4O2/c1-9(10,8(14)15)4-2-3-5-13-7-11-6-12-13/h6-7H,2-5,10H2,1H3,(H,14,15)

InChI Key

DEHIKAHWZAMGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=NC=N1)(C(=O)O)N

Origin of Product

United States

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